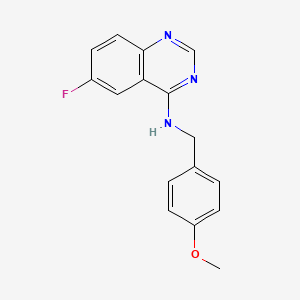

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methoxybenzyl group attached to the nitrogen atom at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 4-methoxybenzylamine.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-aminobenzonitrile with 4-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Cyclization: The intermediate undergoes cyclization to form the quinazoline ring. This step is typically carried out using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Fluorination: The final step involves the introduction of the fluorine atom at the 6th position of the quinazoline ring. This can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化して、キナゾリノン誘導体を形成することができます。

還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、還元されたキナゾリン誘導体を得ることができます。

置換: この化合物は、求核置換反応を受けることができ、6位のフッ素原子は、アミンやチオールなどの他の求核剤に置き換わることができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)を、水性または有機溶媒中で使用します。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)を、テトラヒドロフラン(THF)またはジエチルエーテルなどの無水溶媒中で使用します。

置換: 水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの塩基の存在下で、アミンまたはチオールなどの求核剤を使用します。

生成される主な生成物

酸化: キナゾリノン誘導体。

還元: 還元されたキナゾリン誘導体。

置換: 様々な官能基を持つ置換キナゾリン誘導体。

4. 科学研究への応用

化学

触媒作用: この化合物は、遷移金属触媒反応における配位子として作用し、触媒プロセスの効率と選択性を向上させることができます。

有機合成: これは、潜在的な生物活性を持つより複雑なキナゾリン誘導体の合成のためのビルディングブロックとして役立ちます。

生物学

酵素阻害: この化合物は、特定の酵素を阻害する能力について調査されており、薬物開発の潜在的な候補となっています。

細胞シグナル伝達: これは、細胞シグナル伝達経路を調節し、増殖やアポトーシスなどの細胞プロセスに影響を与えることができます。

医学

抗がん活性: 研究によると、6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンは、がん細胞の増殖を阻害することで、抗がん活性を示します。

抗菌活性: この化合物は、様々な細菌や真菌株に対して抗菌活性を示すことが実証されています。

産業

医薬品: これは、治療の可能性を持つ医薬品化合物の合成における中間体として使用されます。

農薬: この化合物は、作物保護のための農薬の開発に使用することができます。

科学的研究の応用

Chemistry

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Organic Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology

Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine

Anticancer Activity: Studies have shown that 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine exhibits anticancer activity by inhibiting the growth of cancer cells.

Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.

Industry

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Agrochemicals: The compound can be utilized in the development of agrochemicals for crop protection.

作用機序

6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンの作用機序は、特定の分子標的や経路との相互作用に関与しています。

分子標的: この化合物は、細胞プロセスに関与する特定の酵素や受容体を標的とします。例えば、細胞シグナル伝達やがんの進行に重要な役割を果たすチロシンキナーゼを阻害することができます。

関与する経路: この化合物は、重要な酵素を阻害することで、MAPK/ERK経路などのシグナル伝達経路を阻害し、がん細胞における細胞増殖の抑制とアポトーシスの増加につながります。

6. 類似化合物の比較

6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンは、他の類似のキナゾリン誘導体と比較することができます。

ゲフィチニブ: 抗がん剤として使用される有名なキナゾリン誘導体です。両方の化合物は、類似のキナゾリンコアを共有していますが、置換基が異なり、その生物活性に違いが見られます。

エルロチニブ: キナゾリン系のがん治療薬です。これは、6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンと同じ分子経路を標的とするが、薬物動態特性が異なります。

ラパチニブ: キナゾリンコアを持つデュアルチロシンキナーゼ阻害剤です。これは、乳がんの治療に使用されており、6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンと比較して、より幅広い活性スペクトルを持っています。

結論

6-フルオロ-N-(4-メトキシベンジル)キナゾリン-4-アミンは、様々な科学的および産業的用途で大きな可能性を秘めた多用途な化合物です。そのユニークな化学構造と多様な反応性は、有機合成、医薬品化学、薬物開発における貴重なツールとなっています。さらなる研究により、その可能性を最大限に引き出し、様々な分野で新しい用途を見つけることが期待されます。

類似化合物との比較

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine can be compared with other similar quinazoline derivatives:

Gefitinib: A well-known quinazoline derivative used as an anticancer agent. Both compounds share a similar quinazoline core but differ in their substituents, leading to variations in their biological activities.

Erlotinib: Another quinazoline-based anticancer drug. It targets the same molecular pathways as this compound but has different pharmacokinetic properties.

Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core. It is used in the treatment of breast cancer and has a broader spectrum of activity compared to this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and drug development. Further research is warranted to explore its full potential and uncover new applications in different fields.

特性

分子式 |

C16H14FN3O |

|---|---|

分子量 |

283.30 g/mol |

IUPAC名 |

6-fluoro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |

InChI |

InChI=1S/C16H14FN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-8-12(17)4-7-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |

InChIキー |

LUIYMLMOVJNKQT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)

![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)

![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)